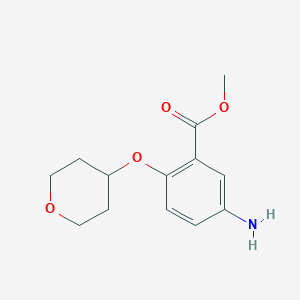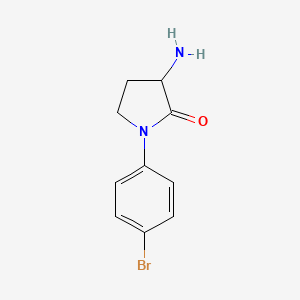![molecular formula C10H12N4 B1398999 N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine CAS No. 1247863-65-5](/img/structure/B1398999.png)
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine
概要
説明
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine is a compound with the molecular formula C10H12N4. It is characterized by the presence of an imidazole ring fused to a pyridine ring, connected via a methylene bridge to a methylamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.
Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Imidazole and Pyridine Rings: The imidazole and pyridine rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as flash chromatography and crystallization .
化学反応の分析
Types of Reactions
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: N-oxides of the imidazole and pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the imidazole and pyridine rings.
科学的研究の応用
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a ligand in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways by interacting with key proteins and enzymes involved in those pathways.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the methylene bridge and methylamine group.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings connected by a benzene ring, differing in the central connecting structure.
Uniqueness
N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine is unique due to its specific combination of an imidazole ring, pyridine ring, methylene bridge, and methylamine group.
特性
IUPAC Name |
1-(6-imidazol-1-ylpyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-11-6-9-2-3-10(13-7-9)14-5-4-12-8-14/h2-5,7-8,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAPSPVMFGFGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)






![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)




